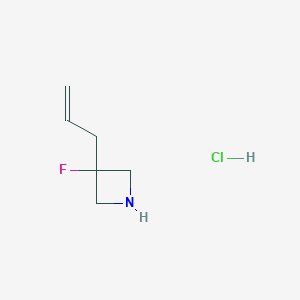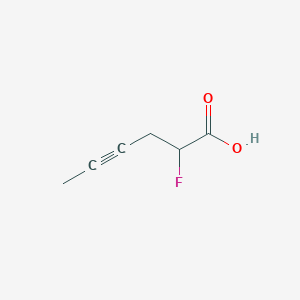
3-Bromo-2-fluoro-4-hydroxybenzotrifluoride
Overview
Description
3-Bromo-2-fluoro-4-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and hydroxyl groups on a benzene ring, with two additional trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-hydroxybenzotrifluoride typically involves halogenation and trifluoromethylation reactions. One common method is the direct halogenation of benzotrifluoride derivatives followed by selective fluorination and bromination steps. Reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and advanced catalytic systems to improve yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-hydroxybenzotrifluoride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine and fluorine atoms to form hydrocarbons.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation typically yields 3-bromo-2-fluoro-4-hydroxybenzoic acid.
Reduction can produce 3-bromo-2-fluoro-4-hydroxybenzene.
Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluoro-4-hydroxybenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-4-hydroxybenzotrifluoride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. Molecular targets and pathways involved can vary widely based on the biological system being studied.
Comparison with Similar Compounds
3-Bromo-2-fluoro-4-hydroxybenzotrifluoride is unique due to its specific halogenation pattern and trifluoromethyl groups. Similar compounds include:
3-Bromo-2-fluorobenzotrifluoride
4-Bromo-2-fluoro-3-hydroxybenzotrifluoride
2-Bromo-3-fluoro-4-hydroxybenzotrifluoride
Properties
IUPAC Name |
2-bromo-3-fluoro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICGHVBDKDGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)












